molecular formula C16H13N3O2 B2984497 (2E)-2-cyano-3-(4-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide CAS No. 367278-79-3

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide

Cat. No.: B2984497
CAS No.: 367278-79-3
M. Wt: 279.299
InChI Key: XPCHBNKLEGFLOT-JLHYYAGUSA-N
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Description

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by a cyano group at the α-position, a 4-methoxyphenyl substituent at the β-position, and a pyridin-2-yl amide moiety. Its molecular formula is C₁₆H₁₃N₃O₃, with a molecular weight of 295.29 g/mol (CAS: 496021-21-7) . The compound exhibits moderate water solubility (22.8 µg/mL at pH 7.4) , a property influenced by its hydrophobic aromatic groups and polar amide/cyano functionalities.

Properties

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)-N-pyridin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-21-14-7-5-12(6-8-14)10-13(11-17)16(20)19-15-4-2-3-9-18-15/h2-10H,1H3,(H,18,19,20)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCHBNKLEGFLOT-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330149
Record name (E)-2-cyano-3-(4-methoxyphenyl)-N-pyridin-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

367278-79-3
Record name (E)-2-cyano-3-(4-methoxyphenyl)-N-pyridin-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide, commonly referred to as a pyridine-based compound, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a cyano group, a methoxyphenyl moiety, and a pyridinyl group, contributing to its unique reactivity and biological properties. Its IUPAC name is (E)-2-cyano-3-(4-methoxyphenyl)-N-pyridin-2-ylprop-2-enamide.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Inhibition of PI3K/AKT pathway
A54918Disruption of cell cycle progression

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through disruption of cellular processes.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial metabolism.
  • Cell Signaling Modulation : It interacts with signal transduction pathways, particularly those involving kinases and transcription factors.
  • Reactive Oxygen Species (ROS) Induction : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells, with an IC50 value of 20 µM. The study suggested that the compound's action was mediated through the modulation of the PI3K/AKT signaling pathway .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against E. coli and S. aureus. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against resistant strains .

Comparative Analysis with Similar Compounds

When compared to similar compounds such as (E)-2-cyano-N,3-diphenylacrylamide, this compound exhibited superior anticancer activity due to its unique structural features that enhance binding affinity to target proteins .

Table 3: Comparative Biological Activities

CompoundAnticancer Activity (IC50)Antimicrobial Activity (MIC)
(2E)-2-cyano-N,3-diphenylacrylamide25 µM32 µg/mL
(2E)-2-cyano-3-(4-methoxyphenyl)-N-pyridin-20 µM16 µg/mL

Comparison with Similar Compounds

4-Methoxyphenyl vs. 4-Chlorophenyl or 4-Sulfamoylphenyl

Hydroxy-Methoxyphenyl Derivatives

Amide Group Variations

Pyridin-2-yl vs. Sulfamoylphenyl or Tetrahydrofuranylmethyl

  • Target Compound : The pyridin-2-yl group provides a rigid, planar structure conducive to π-π interactions and coordination with metal ions.
  • Enamine 949831-85-0: 2-Cyano-3-[1-(1,1-dioxo-thiolan-3-yl)-3-methyl-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide The complex heterocyclic substituent introduces steric bulk and sulfone groups, likely reducing solubility compared to the simpler pyridin-2-yl analogue .
  • Coumarin Derivatives (CD enamide): (2E)-2-cyano-N-(2-hydroxyethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)prop-2-enamide The coumarin core enables fluorescence properties, making it suitable for optical studies, unlike the non-fluorescent target compound .

Functional Group Additions

Trifluoromethyl and Dichlorophenyl Substituents

  • 1147824-33-6: 2-Cyano-3-(2,3-dichlorophenyl)-N-(4-methylphenyl)prop-2-enamide Dichloro substituents increase electrophilicity, which may enhance reactivity in nucleophilic addition reactions .

Implications of Structural Differences

  • Bioactivity : Pyridin-2-yl groups are often associated with kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets, whereas sulfamoylphenyl derivatives may target carbonic anhydrases .
  • Crystallinity : The high melting point of sulfamoylphenyl analogues (e.g., 5b at 292°C) suggests stronger intermolecular forces compared to the pyridin-2-yl target compound .
  • Solubility : The target compound’s moderate aqueous solubility (22.8 µg/mL) may limit bioavailability, necessitating formulation optimization compared to more hydrophilic derivatives like 3236-0011 .

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